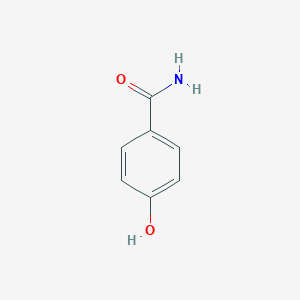

4-羟基苯甲酰胺

概述

描述

4-Hydroxybenzamide is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is known for its role as an intermediate in the synthesis of more complex molecules and its presence in various biological activities.

Synthesis Analysis

The synthesis of 4-hydroxybenzamide derivatives has been explored in several studies. For instance, the synthesis of 4-phenoxybenzamide adenine dinucleotide, a NAD analogue with inhibitory activity against Mycobacterium tuberculosis, was reported, highlighting the importance of 4-hydroxybenzamide in medicinal chemistry . Additionally, a novel synthesis strategy for N-hydroxy-2-(4-methylbenzamido)benzamide was described, showcasing the versatility of 4-hydroxybenzamide derivatives in antibacterial applications .

Molecular Structure Analysis

The molecular structure of 4-hydroxybenzamide and its derivatives has been extensively studied. Single crystal X-ray diffraction methods have been used to determine the crystal structure of related compounds, such as methyl 4-hydroxybenzoate and m-hydroxybenzamide . These studies provide valuable insights into the intermolecular interactions and crystal packing of these compounds, which are crucial for understanding their properties and reactivity.

Chemical Reactions Analysis

4-Hydroxybenzamide is involved in various chemical reactions. For example, a series of oxidation reactions of alkenamides with hypervalent iodine was described, leading to the asymmetric synthesis of 4-hydroxymellein derivatives . The reductive chemistry of related compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has also been studied, revealing the electron-affinic sites and the reduction pathways of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxybenzamide and its derivatives have been characterized through various spectroscopic and computational methods. Theoretical and experimental spectroscopic studies have been conducted on 4-hydroxybenzamide to understand its monomeric and dimeric structures, vibrational spectra, and electronic properties . Additionally, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provided insights into the structure-property relationship and antitumor activity of the compound .

科学研究应用

蛋白激酶C抑制

4-羟基苯甲酰胺已被用于合成巴洛诺,一种有效的蛋白激酶C(PKC)抑制剂 . PKC 是一系列蛋白激酶,通过对丝氨酸和苏氨酸氨基酸残基的羟基进行磷酸化来控制其他蛋白质的功能。PKC 抑制剂在癌症和其他疾病中可能具有潜在的治疗应用。

抗氧化活性

4-羟基苯甲酰胺衍生物已显示出优异的 DPPH 自由基清除活性及氧化还原电位 . 抗氧化剂是可以防止或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,机体在应对环境和其他压力时会产生。这种特性可能有利于预防与氧化应激相关的疾病,例如癌症和心血管疾病。

凝血酶抑制

这些化合物已显示出对凝血酶有很高的抑制作用 . 凝血酶是一种丝氨酸蛋白酶,在止血和血栓形成中起着至关重要的作用。凝血酶抑制剂可以用作抗凝剂,以预防深静脉血栓形成和肺栓塞等疾病中的血栓形成。

抗癌活性

4-羟基苯甲酰胺衍生物在三种人类癌细胞系中表现出不同的抑制活性 . 它们对正常的 HUVEC 细胞显示出最小的有害影响,表明它们在癌症的治疗干预和疾病预防中具有潜在的应用价值。

其他化合物的合成

4-羟基苯甲酰胺可用作合成其他化合物的起始原料 . 它的衍生物可以由原儿茶酸合成 .

热力学研究

4-羟基苯甲酰胺的标准摩尔生成焓已通过微量或宏量燃烧量热法进行研究 . 这些研究对于了解化合物的热力学性质至关重要,这在各种化学反应和过程中非常有用。

安全和危害

4-Hydroxybenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid release to the environment .

作用机制

Target of Action

4-Hydroxybenzamide is a nitrogen-containing compound It’s known that certain derivatives of 4-hydroxybenzamide exhibit cerebroprotective activity .

Mode of Action

It’s known that it has been used in the synthesis of balanol, a potent protein kinase c (pkc) inhibitor . This suggests that 4-Hydroxybenzamide might interact with its targets to inhibit the activity of PKC, a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Biochemical Pathways

Given its role in the synthesis of balanol, a pkc inhibitor, it can be inferred that 4-hydroxybenzamide might affect the pkc signaling pathway . PKC plays a crucial role in several signal transduction cascades and its inhibition can have downstream effects on cellular processes such as cell cycle progression, apoptosis, and differentiation.

Pharmacokinetics

It’s known that the low solubility in water of certain derivatives of 4-hydroxybenzamide limits their bioavailability .

Result of Action

Given its role in the synthesis of balanol, it can be inferred that 4-hydroxybenzamide might have a role in modulating the activity of pkc and thereby influencing cellular processes controlled by pkc .

Action Environment

It’s known that the solubility of certain derivatives of 4-hydroxybenzamide in water can affect their bioavailability , suggesting that factors such as pH and temperature could potentially influence the action of 4-Hydroxybenzamide.

属性

IUPAC Name |

4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSAKPUBHTZHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210931 | |

| Record name | 4-Hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

619-57-8 | |

| Record name | 4-Hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OU5YD093J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

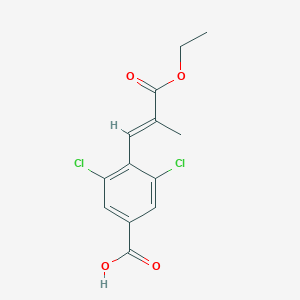

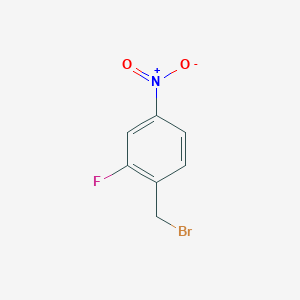

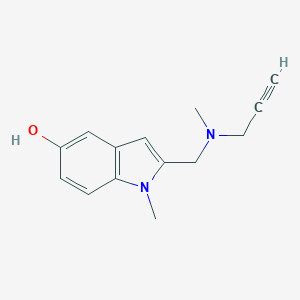

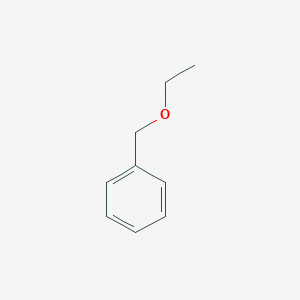

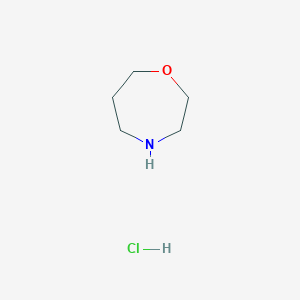

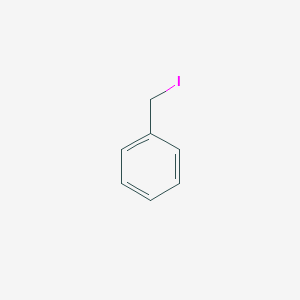

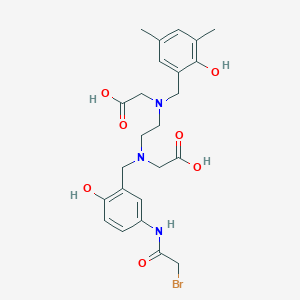

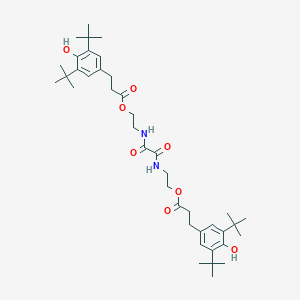

Synthesis routes and methods I

Procedure details

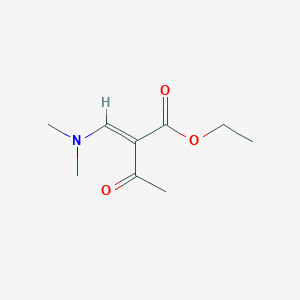

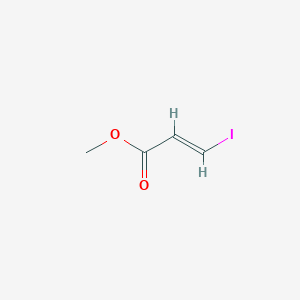

Synthesis routes and methods II

Procedure details

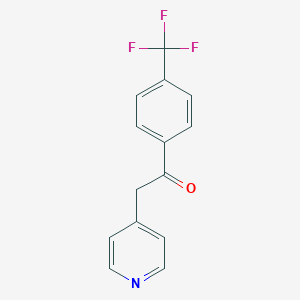

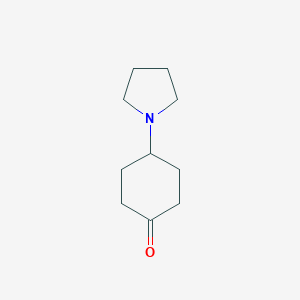

Synthesis routes and methods III

Procedure details

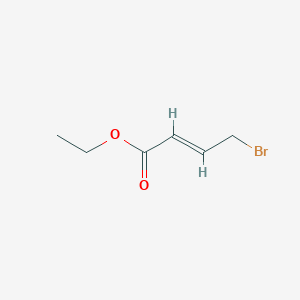

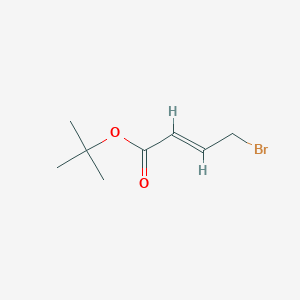

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-hydroxybenzamide?

A1: 4-Hydroxybenzamide has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol.

Q2: What are the key spectroscopic characteristics of 4-hydroxybenzamide?

A: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), are crucial for characterizing 4-hydroxybenzamide. IR spectroscopy can identify functional groups like the amide and hydroxyl groups. [] NMR provides information on the structure and connectivity of atoms within the molecule. [] These techniques help confirm the identity and purity of synthesized 4-hydroxybenzamide.

Q3: How does 4-hydroxybenzamide behave in different crystalline forms?

A: 4-Hydroxybenzamide exhibits polymorphism, meaning it can exist in different crystalline forms. [] These forms may have distinct physicochemical properties, impacting factors like solubility, stability, and processing. Research focuses on understanding these differences to control the crystallization process and obtain the desired form for specific applications.

Q4: How stable is 4-hydroxybenzamide in different environments?

A: Studies investigated the stability of 4-hydroxybenzamide under various conditions, including different temperatures and moisture levels. [] This information is crucial for determining its suitability for various applications, especially in pharmaceutical formulations where stability is paramount.

Q5: Can you explain the use of 4-hydroxybenzamide in lubricant compositions?

A: 4-Hydroxybenzamide acts as a friction modifier in lubricant compositions. [] Its incorporation into lubricants, alongside oils of appropriate viscosity, helps reduce friction and wear between moving parts in machinery.

Q6: How is computational chemistry being used to study 4-hydroxybenzamide?

A: Computational chemistry tools, including density functional theory (DFT), play a vital role in understanding the properties and behavior of 4-hydroxybenzamide. [] These methods allow researchers to calculate various parameters, such as molecular geometry, electronic structure, and intermolecular interactions. This information helps predict properties like stability, solubility, and potential for cocrystal formation.

Q7: How does modifying the structure of 4-hydroxybenzamide affect its biological activity?

A: Research has extensively explored the structure-activity relationship of 4-hydroxybenzamide analogs, particularly for their anti-estrogenic and protein kinase C inhibitory activities. [, ] Introducing hydrophobic groups in specific positions of the benzamide moiety significantly influences their potency and selectivity. [] These studies help optimize the structure for desired biological effects.

Q8: What is the role of 4-hydroxybenzamide in the study of adenosine receptor antagonists?

A: 4-Hydroxybenzamide serves as a key building block in the development of thiazole and thiadiazole analogs as novel adenosine receptor antagonists. [] Understanding its role in these compounds helps researchers explore new avenues for therapeutic interventions targeting adenosine receptors.

Q9: What strategies are employed to improve the stability or bioavailability of 4-hydroxybenzamide?

A: Researchers explore various formulation strategies, like cocrystallization, to enhance the stability and solubility of 4-hydroxybenzamide. [, , , , ] Cocrystals with different coformers often exhibit improved physicochemical properties compared to the pure drug, making it more suitable for pharmaceutical applications.

Q10: How is 4-hydroxybenzamide absorbed, distributed, metabolized, and excreted in living organisms?

A: Studies investigated the uptake, translocation, and metabolism of 4-hydroxybenzamide in plants, specifically the water milfoil. [] These findings shed light on how this compound is handled by biological systems, offering insights into its environmental fate and potential impact.

Q11: What is known about the metabolism of bromoxynil, a compound related to 4-hydroxybenzamide?

A: Research has identified 4-hydroxybenzamide as a metabolite in the degradation pathway of the herbicide bromoxynil by various microorganisms. [, , , ] Understanding the metabolic fate of such compounds is crucial for assessing their environmental persistence and potential risks.

Q12: What is the effect of 4-hydroxybenzamide on atherogenic lipoprotein oxidation?

A: Studies investigated the impact of 4-hydroxybenzamide and its derivatives on low-density lipoprotein (LDL) oxidation, a key process implicated in atherosclerosis. [, ] While some compounds showed promising inhibitory effects on LDL oxidation in vitro, further research is needed to translate these findings to clinical applications.

Q13: What is the role of 4-hydroxybenzamide in studying the allosteric transition of the insulin hexamer?

A: 4-Hydroxybenzamide acts as a ligand in studies investigating the allosteric behavior of the insulin hexamer. [] Its binding to effector sites on the protein provides valuable insights into the complex regulatory mechanisms governing insulin activity.

Q14: How is 4-hydroxybenzamide used in drug discovery for NMDA receptors?

A: 4-Hydroxybenzamide derivatives, specifically CJ-036878, have been explored as potential antagonists of the N-methyl-D-aspartate (NMDA) receptor, a target for various neurological disorders. [, ] Research focuses on understanding the metabolic fate of such compounds and identifying the enzymes responsible for their breakdown.

Q15: What analytical techniques are used to quantify and characterize 4-hydroxybenzamide?

A: Various analytical techniques are employed to study 4-hydroxybenzamide. These include high-performance liquid chromatography (HPLC) for separation and quantification, [] gas chromatography (GC) for analyzing volatile compounds, [] and mass spectrometry (MS) for identifying and characterizing metabolites. [, ]

Q16: What factors influence the dissolution and solubility of 4-hydroxybenzamide?

A: The dissolution and solubility of 4-hydroxybenzamide are influenced by factors such as pH, temperature, and the presence of other compounds. [] Understanding these factors is crucial for optimizing its formulation and delivery for various applications.

Q17: What are some examples of cross-disciplinary applications of 4-hydroxybenzamide research?

A: Research on 4-hydroxybenzamide extends across various disciplines, including chemistry, biology, and pharmaceutical sciences. Its use as a building block for drug discovery, [, , ] its role in understanding fundamental biological processes, [, ] and its applications in material science [] highlight its diverse nature.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。